

Fmoc-DL-Ala-OH as a crucial building block in organic synthesis.

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Compound of Interest

Compound Name: Fmoc-DL-Ala-OH

Cat. No.: B557552

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Application Notes: Fmoc-DL-Ala-OH in Organic Synthesis

Introduction

Fmoc-DL-Ala-OH is a protected form of the racemic amino acid alanine, a crucial building block in organic and peptide synthesis. The N-terminal amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed by a base, typically a piperidine solution.[1][2] This key characteristic makes **Fmoc-DL-Ala-OH** a versatile reagent for Fmoc-based solid-phase peptide synthesis (SPPS).[3]

As a racemic mixture, **Fmoc-DL-Ala-OH** contains equal amounts of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. Its application is therefore specifically intended for scenarios where a mixture of stereoisomers at the alanine position is desired, such as in the generation of peptide libraries for screening purposes, or where the stereochemistry at that specific position is not critical to the final molecule's function. When incorporated into a peptide chain, it will result in the synthesis of two distinct diastereomers.

Key Applications:

- **Solid-Phase Peptide Synthesis (SPPS):** The primary application of **Fmoc-DL-Ala-OH** is as a standard building block for the introduction of an alanine residue in SPPS.[3] The Fmoc

group provides orthogonal protection to the acid-labile side-chain protecting groups commonly used.^{[1][2]}

- **Combinatorial Chemistry:** Used in the synthesis of peptide libraries where diversity at a specific position is required for screening and drug discovery efforts.
- **Synthesis of Modified Peptides:** Serves as a precursor for creating peptides with non-proteinogenic or racemic amino acid insertions to study structure-activity relationships (SAR).

Physicochemical and Analytical Data

The following tables summarize the key properties of **Fmoc-DL-Ala-OH** and its individual enantiomers for comparison.

Table 1: Physicochemical Properties of **Fmoc-DL-Ala-OH**

Property	Value	Reference
CAS Number	35661-38-2	[4]
Molecular Formula	C ₁₈ H ₁₇ NO ₄	[4]
Molecular Weight	311.33 g/mol	[4]
Appearance	White to off-white solid/powder	[4]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	[4][5]
Solubility	Soluble in DMSO (100 mg/mL), DMF (sparingly), Methanol (slightly)	[2][4]

Table 2: Comparative Properties of Fmoc-Alanine Enantiomers

Property	Fmoc-L-Ala-OH	Fmoc-D-Ala-OH
CAS Number	35661-39-3	79990-15-1
Melting Point	147-153 °C	113-123 °C
Purity (HPLC)	≥ 99.0%	≥ 99.0%
Optical Activity	$[\alpha]_{20/D} -18^\circ$, c = 1 in DMF	$[\alpha]_{20/D} +18.5\pm1.5^\circ$, c=1 in DMF
Primary Use	Standard reagent for coupling L-alanine into peptide sequences. [6]	Standard building block for introduction of D-alanine residues.

Experimental Protocols

Protocol 1: General Procedure for Fmoc-DL-Ala-OH Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for incorporating **Fmoc-DL-Ala-OH** onto a resin-bound peptide chain with a free N-terminal amine.

1. Materials and Reagents:

- Peptide-resin (e.g., Wang or Rink Amide resin)[\[7\]](#)
- **Fmoc-DL-Ala-OH**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection Solution: 20% piperidine in DMF (v/v)[\[7\]](#)[\[8\]](#)
- Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo-[4,5-b]pyridinium 3-oxid hexafluorophosphate)[\[9\]](#)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Washing Solvents: DMF, DCM

2. Procedure:

- Step 1: Resin Swelling
 - Place the peptide-resin (1 equivalent) in a suitable reaction vessel.
 - Add DMF to swell the resin for 30-60 minutes.[\[9\]](#) Drain the solvent.
- Step 2: Fmoc Deprotection
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Agitate the mixture for 3 minutes, then drain.
 - Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[\[7\]](#)[\[9\]](#)
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Step 3: Amino Acid Activation
 - In a separate vial, dissolve **Fmoc-DL-Ala-OH** (3 equivalents) and an activator like HBTU (2.9 equivalents) in a minimal amount of DMF.[\[9\]](#)
 - Add DIPEA (6 equivalents) to the solution.[\[9\]](#)
 - Allow the mixture to pre-activate for 5-10 minutes.
- Step 4: Coupling
 - Add the activated **Fmoc-DL-Ala-OH** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 45-60 minutes.[\[9\]](#)

- Step 5: Washing
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- Step 6: Monitoring (Optional but Recommended)
 - Perform a Kaiser test (ninhydrin test) on a small sample of beads.^[9] A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Materials and Reagents:

- Peptide-resin (dried)
- Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).^[9] (Caution: TFA is highly corrosive).
- Cold diethyl ether

2. Procedure:

- Step 1: Preparation
 - Wash the final peptide-resin with DCM (5 times) and dry it under a vacuum.^[9]
- Step 2: Cleavage
 - Add the cleavage cocktail to the dried resin in a fume hood.
 - Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.^[9]

- Step 3: Peptide Precipitation
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether.
[9]
- Step 4: Isolation
 - Collect the precipitated peptide by centrifugation or filtration.
 - Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
 - Dry the crude peptide product under a vacuum. The resulting product will be a mixture of two diastereomers.

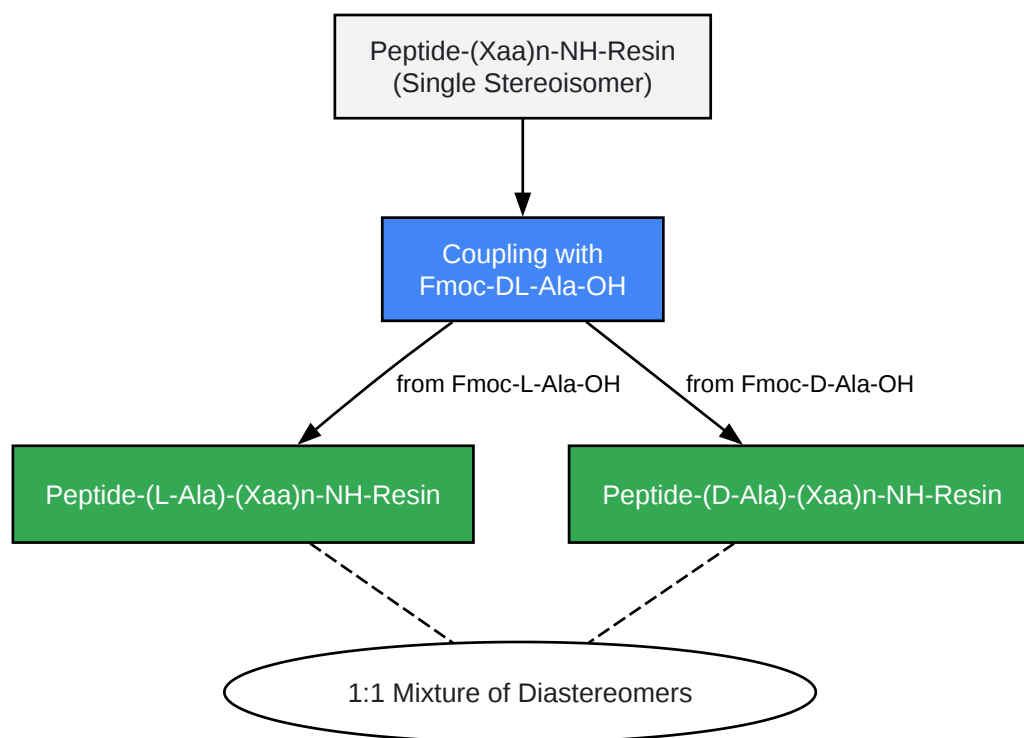
Visualizations

Below are diagrams illustrating the key workflows and concepts related to the use of **Fmoc-DL-Ala-OH** in peptide synthesis.



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Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).



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Caption: Consequence of using **Fmoc-DL-Ala-OH**, resulting in a mixture of diastereomers.

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